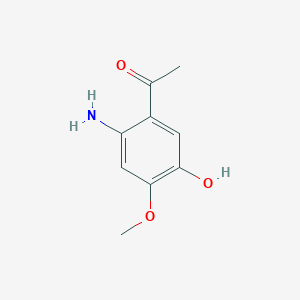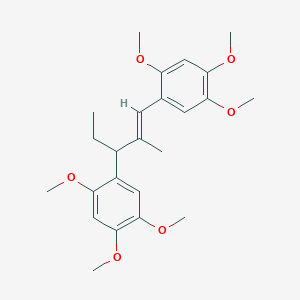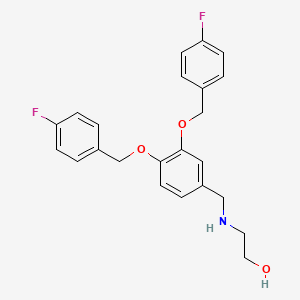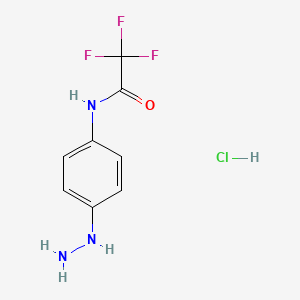
2,5-Dibromohex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromohex-3-ene is an organic compound characterized by the presence of two bromine atoms attached to a six-carbon chain with a double bond between the third and fourth carbon atoms. This compound is a type of alkene, which means it contains a carbon-carbon double bond, and it exhibits geometric isomerism due to the restricted rotation around this double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromohex-3-ene can be synthesized through the bromination of hex-3-ene. The reaction typically involves the addition of bromine (Br2) to hex-3-ene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of hex-3-ene in a controlled environment to ensure complete reaction and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromohex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form hex-3-yne.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) in dichloromethane or hydrogen bromide (HBr) in acetic acid.
Major Products
Substitution: 2,5-dihydroxyhex-3-ene or 2,5-dialkoxyhex-3-ene.
Elimination: Hex-3-yne.
Addition: 2,3,5,6-tetrabromohexane or 2,5-dibromo-3-hexanol.
Scientific Research Applications
2,5-Dibromohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dibromohex-3-ene involves its reactivity due to the presence of the bromine atoms and the double bond. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the double bond allows for electrophilic addition reactions. These properties enable the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromohex-3-ene
- 2,4-Dibromohex-3-ene
- 2,5-Dibromohexane
Uniqueness
2,5-Dibromohex-3-ene is unique due to the specific positioning of the bromine atoms and the double bond, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C6H10Br2 |
|---|---|
Molecular Weight |
241.95 g/mol |
IUPAC Name |
(E)-2,5-dibromohex-3-ene |
InChI |
InChI=1S/C6H10Br2/c1-5(7)3-4-6(2)8/h3-6H,1-2H3/b4-3+ |
InChI Key |
UQLCVPMPXJDZPX-ONEGZZNKSA-N |
Isomeric SMILES |
CC(/C=C/C(C)Br)Br |
Canonical SMILES |
CC(C=CC(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
